molecular formula C18H14O4 B11708605 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione CAS No. 58161-74-3

2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B11708605
CAS No.: 58161-74-3
M. Wt: 294.3 g/mol
InChI Key: OVHSLRSKIAKFOH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene group attached to an indene-dione core, with two methoxy groups on the benzylidene ring. Its molecular formula is C17H14O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 1H-indene-1,3(2H)-dione in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol solvent at room temperature, and the product is obtained after recrystallization from ethanol .

Industrial Production Methods

The use of solvent-free conditions or green chemistry approaches can further enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to the active pockets of the Bcl-2 protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione
  • 2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one
  • 2-(3,4-Dimethoxybenzylidene)-indan-1-one

Uniqueness

2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione stands out due to its specific substitution pattern on the benzylidene ring, which enhances its reactivity and potential biological activity. The presence of two methoxy groups provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties .

Properties

CAS No.

58161-74-3

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C18H14O4/c1-21-15-8-7-11(10-16(15)22-2)9-14-17(19)12-5-3-4-6-13(12)18(14)20/h3-10H,1-2H3

InChI Key

OVHSLRSKIAKFOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC

Origin of Product

United States

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